molecular formula C15H10N2O4S B5709638 (2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B5709638
M. Wt: 314.3 g/mol
InChI Key: OHUMZLNSWUXUSB-XNTDXEJSSA-N
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Description

(2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that features a nitrophenyl group, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the reaction of a nitrophenyl derivative with a phenylsulfonyl compound under specific conditions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenylsulfonyl moiety.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be explored for activity against various biological targets, such as enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure with a different position of the nitro group.

    (2E)-3-(3-nitrophenyl)-2-(methylsulfonyl)prop-2-enenitrile: Similar structure with a different sulfonyl group.

Uniqueness

(2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of a nitrophenyl group, a phenylsulfonyl group, and a nitrile group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-11-15(22(20,21)14-7-2-1-3-8-14)10-12-5-4-6-13(9-12)17(18)19/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMZLNSWUXUSB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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